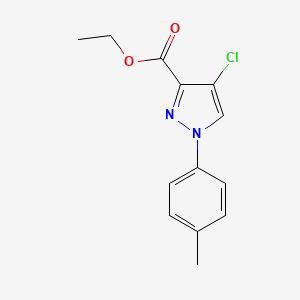![molecular formula C26H19NO2 B12942226 3-(7-Isopropyldibenzo[b,d]furan-4-yl)benzofuro[3,2-c]pyridine](/img/structure/B12942226.png)
3-(7-Isopropyldibenzo[b,d]furan-4-yl)benzofuro[3,2-c]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(7-Isopropyldibenzo[b,d]furan-4-yl)benzofuro[3,2-c]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. The structure of this compound includes a benzofuran ring fused with a pyridine ring, making it a unique and interesting subject for chemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-Isopropyldibenzo[b,d]furan-4-yl)benzofuro[3,2-c]pyridine typically involves multi-step organic reactions. One efficient method involves the domino synthesis from easily accessible 2-hydroxychalcones, α-bromo ketones, and ammonium acetate. This method allows for the formation of both furan and pyridine ring moieties in a one-pot operation .
Industrial Production Methods
Industrial production of such complex heterocyclic compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of advanced catalytic systems and continuous flow reactors to scale up the production while maintaining the efficiency and selectivity of the reactions.
化学反应分析
Types of Reactions
3-(7-Isopropyldibenzo[b,d]furan-4-yl)benzofuro[3,2-c]pyridine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the compound may lead to the formation of quinone derivatives, while reduction may yield alcohol derivatives.
科学研究应用
3-(7-Isopropyldibenzo[b,d]furan-4-yl)benzofuro[3,2-c]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
作用机制
The mechanism of action of 3-(7-Isopropyldibenzo[b,d]furan-4-yl)benzofuro[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
相似化合物的比较
Similar Compounds
Benzofuro[3,2-c]pyridine derivatives: These compounds share a similar core structure and are studied for their biological activities and potential therapeutic applications.
Benzothieno[3,2-b]benzofurans: These compounds are similar in structure and are used in the development of organic electronic materials.
Uniqueness
3-(7-Isopropyldibenzo[b,d]furan-4-yl)benzofuro[3,2-c]pyridine is unique due to its specific structural features, which confer distinct chemical and biological properties
属性
分子式 |
C26H19NO2 |
|---|---|
分子量 |
377.4 g/mol |
IUPAC 名称 |
3-(7-propan-2-yldibenzofuran-4-yl)-[1]benzofuro[3,2-c]pyridine |
InChI |
InChI=1S/C26H19NO2/c1-15(2)16-10-11-18-19-7-5-8-20(26(19)29-24(18)12-16)22-13-25-21(14-27-22)17-6-3-4-9-23(17)28-25/h3-15H,1-2H3 |
InChI 键 |
ZCJFXEXXWJKJFQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC2=C(C=C1)C3=C(O2)C(=CC=C3)C4=NC=C5C6=CC=CC=C6OC5=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![13-hydroxy-10,16-bis[2-(trifluoromethyl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12942147.png)
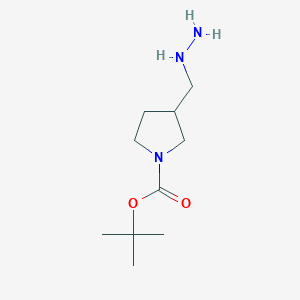
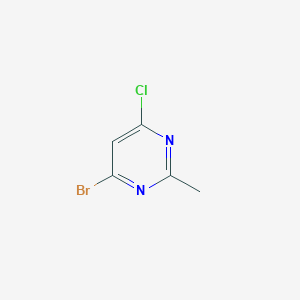

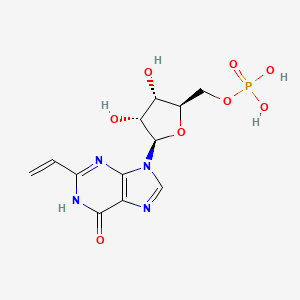
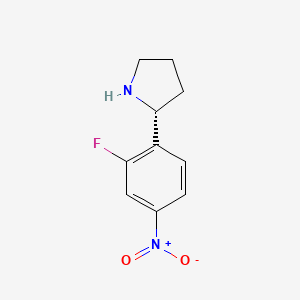
![2-(Benzo[d]thiazol-2-yl)cyclohexanol](/img/structure/B12942176.png)
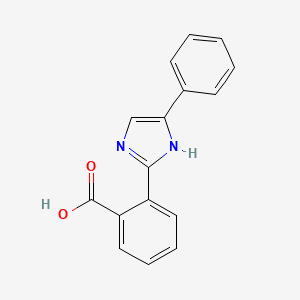
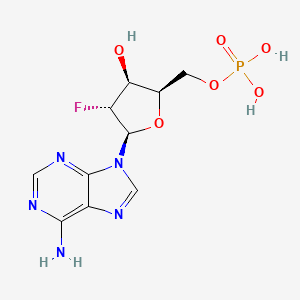
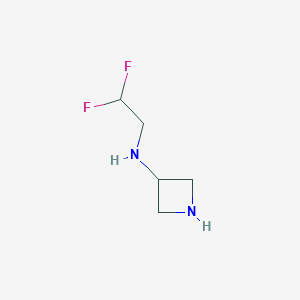
![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(nonylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12942194.png)

